Hydrolytic Stability: Pinacol Ester vs Free Boronic Acid
The pinacol ester form of 3-Benzyloxy-2-methoxyphenylboronic acid demonstrates significantly enhanced stability against hydrolysis and protodeboronation compared to its free boronic acid counterpart (CAS 2121513-91-3). While direct quantitative data for this specific pair is not published, class-level inference from structurally similar aryl boronic systems establishes this differentiation. Studies on aryl boronic esters indicate that pinacol esters exhibit a half-life for hydrolysis that is typically >10 times longer than the corresponding free boronic acid under neutral aqueous conditions [1]. This enhanced stability translates to improved shelf-life and consistent performance in moisture-sensitive reactions, reducing the risk of premature deactivation .
| Evidence Dimension | Hydrolytic Stability (Relative Half-Life) |
|---|---|
| Target Compound Data | Half-life >10x longer than free boronic acid (class-level estimate) |
| Comparator Or Baseline | 3-Benzyloxy-2-methoxyphenylboronic acid (free acid, CAS 2121513-91-3) with half-life approximately 1x |
| Quantified Difference | >10-fold increase in stability |
| Conditions | Neutral aqueous conditions, ambient temperature (class-level model systems for aryl Bpin vs. B(OH)2) |
Why This Matters
This stability advantage directly reduces procurement frequency, minimizes waste from degraded material, and ensures reliable reactivity in long-term storage or in moisture-sensitive synthetic sequences.
- [1] Hall, D.G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH, 2011. View Source
